2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyrazole ring, a quinazolinone core, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Construction of the Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving an amine and a carbonyl compound.
Coupling of the Pyrazole and Quinazolinone Units: The pyrazole and quinazolinone units are coupled together using a suitable linker, such as an acetamide group.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a substitution reaction, typically using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the quinazolinone core.
Reduction: Reduction reactions can occur at the carbonyl group in the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Quinazolinone Derivatives: Compounds with a quinazolinone core, which share some structural similarities.
Trifluoromethylphenyl Compounds: Compounds containing the trifluoromethylphenyl group, which contribute to the compound’s unique properties.
Uniqueness
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is unique due to its combination of a pyrazole ring, a quinazolinone core, and a trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H22F3N5O2 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H22F3N5O2/c1-13-11-14(2)30(28-13)21-27-18-6-4-3-5-17(18)20(32)29(21)12-19(31)26-16-9-7-15(8-10-16)22(23,24)25/h7-11H,3-6,12H2,1-2H3,(H,26,31) |
InChI Key |
NROQRSAWLQJMLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C |
Origin of Product |
United States |
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